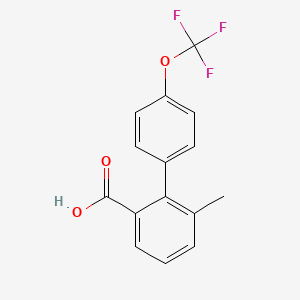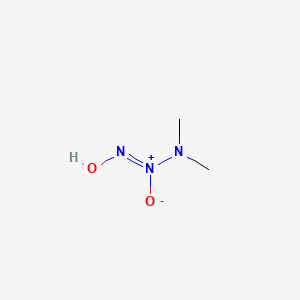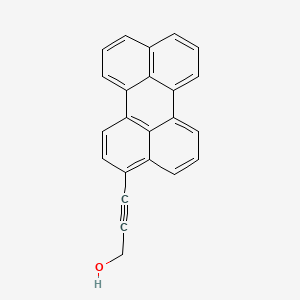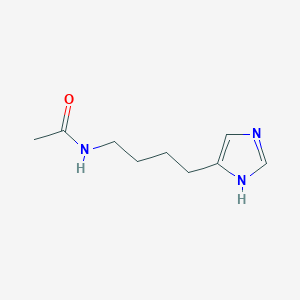
Acetamide,N-(4-imidazol-4-ylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-imidazol-4-ylbutyl)- is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-imidazol-4-ylbutyl)- typically involves the formation of the imidazole ring followed by the attachment of the acetamide group. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-imidazol-4-ylbutyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield saturated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-imidazol-4-ylbutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-imidazol-4-ylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the suppression of tumor cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
Acetamide, N-(4-imidazol-4-ylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for CDK inhibitors sets it apart from other imidazole-containing compounds, making it a valuable tool in cancer research and drug development.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-[4-(1H-imidazol-5-yl)butyl]acetamide |
InChI |
InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
OWXIACMJAWUXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


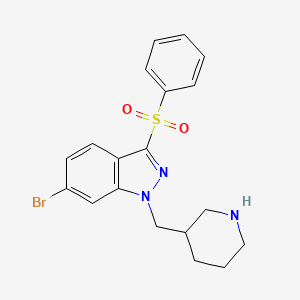
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
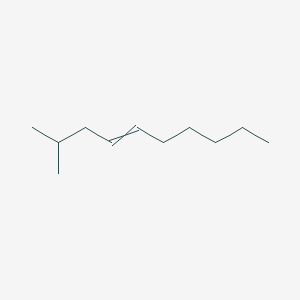
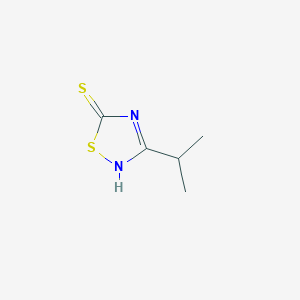
methanone](/img/structure/B12538034.png)
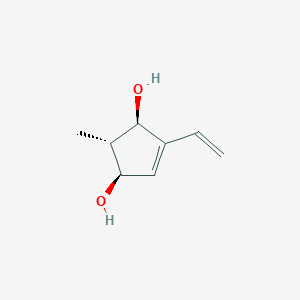
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
